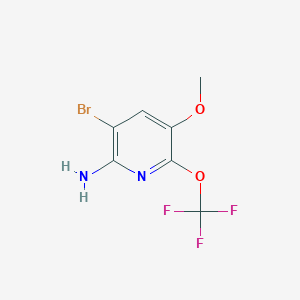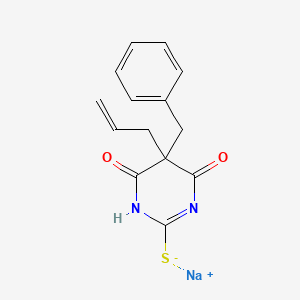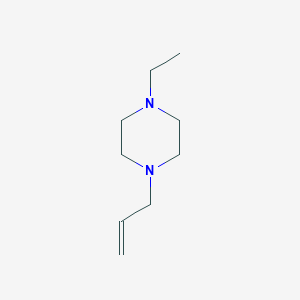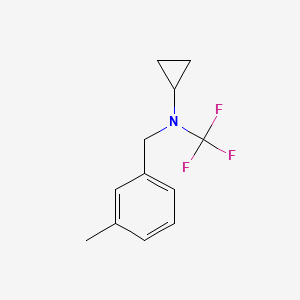
N-(3-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine is an organic compound that belongs to the class of cyclopropanamines. These compounds are characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, attached to an amine group. The compound also features a trifluoromethyl group and a 3-methylbenzyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Attachment of the 3-Methylbenzyl Group: This can be done through nucleophilic substitution reactions where the benzyl group is introduced to the amine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be studied for its interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The cyclopropane ring can also influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-methylbenzyl)-N-methylcyclopropanamine: Lacks the trifluoromethyl group.
N-(trifluoromethyl)cyclopropanamine: Lacks the 3-methylbenzyl group.
Cyclopropanamine: The simplest form, lacking both the trifluoromethyl and 3-methylbenzyl groups.
Uniqueness
N-(3-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine is unique due to the presence of both the trifluoromethyl and 3-methylbenzyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules.
Propriétés
Formule moléculaire |
C12H14F3N |
|---|---|
Poids moléculaire |
229.24 g/mol |
Nom IUPAC |
N-[(3-methylphenyl)methyl]-N-(trifluoromethyl)cyclopropanamine |
InChI |
InChI=1S/C12H14F3N/c1-9-3-2-4-10(7-9)8-16(11-5-6-11)12(13,14)15/h2-4,7,11H,5-6,8H2,1H3 |
Clé InChI |
IMYLSMWCOXEHMA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CN(C2CC2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


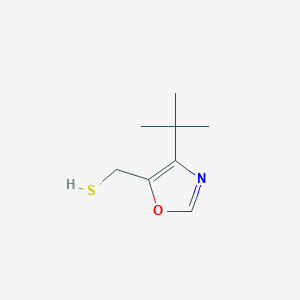
![2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13962637.png)
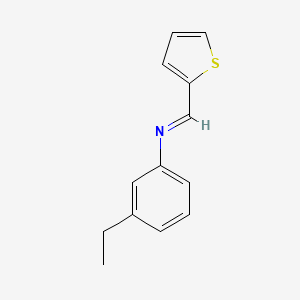
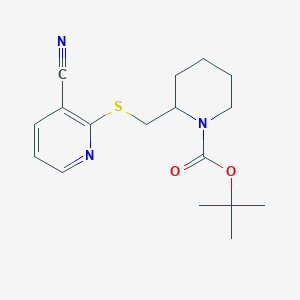


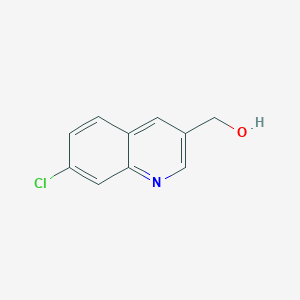

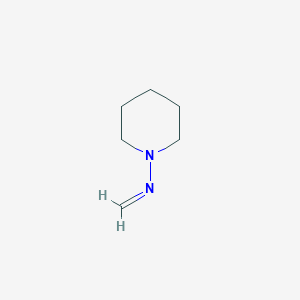
![[1,4]Dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13962696.png)
